methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate
Description
Methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate is a synthetic aromatic ester featuring a 1,2,4-triazole ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 3-position of the benzene ring.
Properties
IUPAC Name |
methyl 4-(3-chloro-1,2,4-triazol-1-yl)-3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c1-17-9(16)6-2-3-8(7(12)4-6)15-5-13-10(11)14-15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIOWLKQQJIETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=NC(=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Chlorination: The triazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Fluorobenzene: The chlorinated triazole is coupled with a fluorobenzene derivative through nucleophilic substitution reactions, often using a base like potassium carbonate.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new triazole derivatives with different substituents.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Hydrolysis: Formation of 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzoic acid.
Scientific Research Applications
Antifungal Activity
The compound has been studied for its antifungal properties, particularly against pathogenic fungi. Research indicates that derivatives of triazole compounds often exhibit significant antifungal activity due to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes. For example, studies have shown that triazole derivatives can outperform traditional antifungal agents like fluconazole against various strains of Candida and Aspergillus species .
Key Findings:
- Minimum Inhibitory Concentrations (MIC) : Compounds similar to methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate have demonstrated MIC values as low as 0.0156 μg/mL against Candida albicans, indicating potent antifungal activity .
- Mechanism of Action : The triazole ring interacts with cytochrome P450 enzymes in fungi, disrupting ergosterol biosynthesis, which is essential for maintaining fungal cell membrane integrity .
Antibacterial Activity
This compound has also shown promise as an antibacterial agent. The compound's structure allows it to inhibit bacterial growth effectively, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Key Findings:
- Comparative Potency : In studies comparing various triazole derivatives, some exhibited MIC values ranging from 0.25 to 2 μg/mL against MRSA, demonstrating efficacy comparable to established antibiotics .
- SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications to the triazole ring and substituents on the aromatic system can enhance antibacterial properties .
Study on Antifungal Efficacy
A comprehensive study focused on the efficacy of various triazole derivatives against a spectrum of fungal pathogens highlighted the superior performance of compounds featuring the triazole moiety in their structure. The study specifically noted that this compound exhibited significantly lower MIC values compared to traditional antifungals like fluconazole .
Evaluation of Antibacterial Properties
In another case study evaluating the antibacterial properties of triazole derivatives, this compound was tested against a panel of resistant bacterial strains. The results confirmed its potential as an effective antibacterial agent with a notable ability to inhibit MRSA growth .
Mechanism of Action
The mechanism of action of methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key functional groups with several pharmacologically active triazole derivatives and methyl ester-containing intermediates. Below is a comparative analysis:
Key Differences and Implications
The 3-fluoro substituent on the benzene ring increases electron-withdrawing effects, which could improve metabolic stability relative to non-fluorinated analogs .
Methyl Ester vs. Carboxylic Acid: Methyl esters (as in the target compound) generally exhibit higher membrane permeability than their carboxylic acid counterparts (e.g., 2-(Methyl)(2H)(1,2,4-triazol-1-yl)propanoic acid), favoring prodrug strategies for enhanced bioavailability .
Complexity vs. Itraconazole :
- Itraconazole’s dioxolane and piperazine groups enable broader antifungal activity but increase molecular weight (MW: 705.6 g/mol), whereas the target compound’s simpler structure (estimated MW: ~270 g/mol) may limit systemic toxicity but reduce target specificity .
Research Findings
- Synthetic Utility : Methyl esters with triazole substituents are frequently employed as intermediates in multi-step syntheses. For example, ND Pharma & Biotech lists similar compounds as precursors for agrochemicals and pharmaceuticals .
- Stability : Fluorine and chlorine substituents in aromatic systems improve resistance to oxidative degradation, as seen in USP storage guidelines for Itraconazole (tight, light-resistant containers at controlled room temperature) .
Biological Activity
Methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, characterized by the presence of a triazole ring which is known for its diverse biological activities. The molecular structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClF NO
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-1H-1,2,4-triazole with methyl 4-bromo-3-fluorobenzoate under appropriate conditions. This method allows for the introduction of the triazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit considerable antimicrobial activity against various pathogens. For instance:
- Mechanism of Action : Triazoles interfere with the biosynthesis of ergosterol in fungal cell membranes, leading to cell death. This mechanism is similar to that of established antifungal agents like fluconazole.
In a study evaluating related compounds, derivatives containing triazole rings demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research has shown that triazole derivatives can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Some studies indicate that these compounds can cause G2/M phase arrest in cancer cell lines.
- Induction of Apoptosis : Evidence suggests that they may activate apoptotic pathways leading to programmed cell death.
For example, a related compound demonstrated cytotoxic effects against human breast carcinoma (MCF-7) and colon carcinoma (SW480) cell lines with notable IC values .
| Activity Type | Test Organisms/Cell Lines | IC Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Not specified | |
| Anticancer | MCF-7 | 23 μM | |
| Anticancer | SW480 | Not specified |
Study on Antimicrobial Efficacy
A study conducted on a series of triazole derivatives revealed that compounds similar to this compound exhibited potent antimicrobial activities against both gram-positive and gram-negative bacteria. The results indicated a structure-activity relationship where modifications on the triazole ring significantly influenced biological efficacy .
Evaluation of Anticancer Properties
Another investigation focused on the anticancer properties of triazole derivatives found that specific substitutions on the triazole ring enhanced cytotoxic effects against various cancer cell lines. The study emphasized the importance of optimizing structural features to improve potency and selectivity towards cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate?
- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes, catalyzed by transition metals like ruthenium. For example, details a similar triazole synthesis using a ruthenium catalyst ({(Tp)(PPh₃)₂Ru(N₃)}) in toluene under reflux conditions. Key steps include purification via silica gel chromatography and crystallization from dichloromethane–ether .
- Optimization : Reaction stoichiometry (e.g., 1:1.5 equivalents of azide to alkyne), solvent selection (toluene for reflux stability), and catalyst loading (5% molar ratio) are critical for yield and purity.
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Techniques :
- X-ray crystallography : As demonstrated in , single-crystal X-ray diffraction provides bond lengths (e.g., N–N bonds ≈1.31–1.36 Å) and angles (e.g., C–CH₂–N ≈112°), confirming regiochemistry and stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR can verify substituent positions (e.g., fluorine’s deshielding effects, triazole proton splitting patterns).
- Validation : Compare experimental data with computational models (e.g., DFT) to resolve ambiguities in substituent orientation.
Q. What safety protocols are essential when handling this compound?
- Storage : Inert atmosphere, dry/ventilated conditions, and avoidance of light to prevent decomposition .
- Exposure Mitigation : Use PPE (gloves, goggles), and follow emergency protocols for spills (e.g., ethanol/water rinses for skin contact) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of triazole formation in this compound?
- Catalytic Pathways : Ruthenium catalysts (e.g., from ) favor 1,4-disubstituted triazoles via acetylide intermediates. The electronic effects of substituents (e.g., electron-withdrawing fluorine) influence transition-state stabilization .
- Contradictions : Competing pathways (e.g., 1,5-regioisomers) may arise with alternative catalysts (e.g., copper), requiring kinetic studies to resolve .
Q. How does the chloro-fluoro-triazole motif influence biological activity or material properties?
- Structure-Activity Relationships (SAR) :
- Pharmacological Potential : highlights triazole derivatives’ roles in drug design (e.g., antifungal agents), where chloro/fluoro groups enhance lipophilicity and target binding .
- Material Science : Fluorine’s electronegativity improves thermal stability, while triazole’s π-stacking may enhance crystallinity .
- Experimental Validation : Use assays (e.g., MIC for antimicrobial activity) or DSC/TGA for thermal analysis.
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
- Lab Studies : Hydrolysis/photolysis under controlled pH, UV light, and temperature to identify degradation products (e.g., via LC-MS) .
- Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
- Data Interpretation : Compare degradation half-lives (t₁/₂) with structurally similar compounds to predict environmental persistence.
Q. How can crystallographic data resolve contradictions in reported synthetic yields or purity?
- Case Study : ’s crystal structure revealed steric hindrance at the methylene bridge, explaining lower-than-expected yields in bulk reactions .
- Mitigation : Optimize recrystallization solvents (e.g., dichloromethane–ether ratio) to minimize impurities.
Methodological Recommendations
- Synthesis Reproducibility : Document catalyst batch variability (e.g., ruthenium precursor purity) and reaction monitoring (TLC/HPLC).
- Data Validation : Cross-reference NMR/X-ray data with databases (e.g., CCDC) to confirm structural assignments.
- Risk Assessment : Use QSAR models to predict ecotoxicity, supplementing in vitro/in vivo data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
